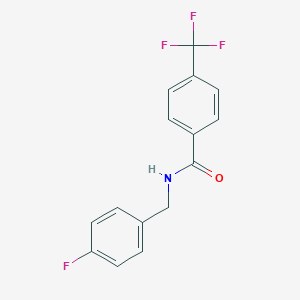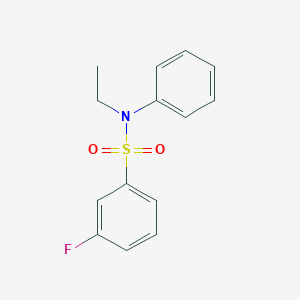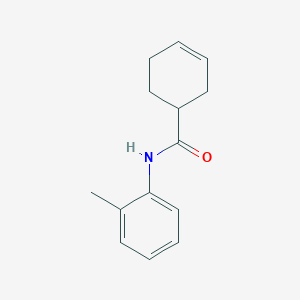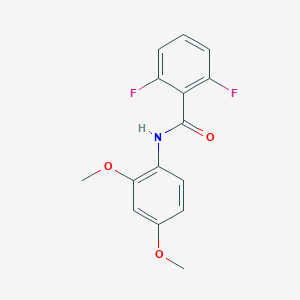
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide, also known as CEBS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the sulfonylurea class of compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess antidiabetic, antitumor, anti-inflammatory, and antifungal activities. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mechanism of Action
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide exerts its biological activities by inhibiting the activity of specific enzymes. For example, it has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucose metabolism. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer.
Biochemical and Physiological Effects
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. For example, it has been found to lower blood glucose levels in diabetic animals. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its relatively simple synthesis method. 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide also possesses various biological activities, making it a promising candidate for drug development. However, one limitation of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide. One direction is the further study of its potential use in the treatment of diabetes. Another direction is the study of its potential use as a photosensitizer in photodynamic therapy. Additionally, the potential use of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide in the treatment of cancer, inflammation, and fungal infections should be further explored. Further studies are also needed to determine the potential toxicity of 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide and its safety for use in humans.
Conclusion
In conclusion, 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide is a promising chemical compound that has various biological activities. Its relatively simple synthesis method and potential use in the treatment of various diseases make it a promising candidate for drug development. Further studies are needed to explore its potential uses and determine its safety for use in humans.
Synthesis Methods
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide. The second step involves the reaction of 4-chloro-N-(2-ethoxyphenyl)benzenesulfonamide with potassium cyanide to form 4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide.
properties
Product Name |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C15H14N2O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-cyano-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-15-6-4-3-5-14(15)17-21(18,19)13-9-7-12(11-16)8-10-13/h3-10,17H,2H2,1H3 |
InChI Key |
PQLTYUYDHIVIFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)






![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)


![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)